molecular formula C6H7ClN2 B1626487 5-Chloro-2,4-dimethylpyrimidine CAS No. 75712-73-1

5-Chloro-2,4-dimethylpyrimidine

Cat. No. B1626487
CAS RN: 75712-73-1
M. Wt: 142.58 g/mol
InChI Key: DEMUHPYWGGVSJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2,4-dimethylpyrimidine is a heterocyclic compound that belongs to the pyrimidine family. It is a colorless to yellow liquid that is insoluble in water but soluble in organic solvents like ethanol and ether. This compound is widely used in scientific research due to its unique chemical properties and potential applications in various fields.

Scientific Research Applications

Application 1: Synthesis of 2-Aminopyrimidine Derivatives

  • Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of 2-aminopyrimidine derivatives, which are evaluated as β-glucuronidase inhibitors . This is an active area of research due to the observation that increased activity of this enzyme is associated with many pathological conditions, such as colon cancer, renal diseases, and infections of the urinary tract .
  • Methods of Application : The 2-aminopyrimidine derivatives were synthesized by fusion of 2-amino-4,6-dichloropyrimidine with a variety of amines in the presence of triethylamine without using any solvent and catalyst .
  • Results or Outcomes : Among the synthesized compounds, compound 24 showed an activity much superior to standard D-saccharic acid 1,4-lactone . This study has identified a potent β-glucuronidase inhibitor that deserves to be further studied for the development of pharmaceutical products .

Application 2: Anti-inflammatory Activities

  • Summary of Application : Pyrimidines, including 5-Chloro-2,4-dimethylpyrimidine, display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
  • Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
  • Results or Outcomes : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

Application 3: Quantitative Structure-Retention Relationship (QSRR) Study

  • Summary of Application : 4-Amino-5-chloro-2,6-dimethylpyrimidine is used as a nucleobase standard in the systematic QSRR study on pyrimidines .
  • Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
  • Results or Outcomes : The specific results or outcomes for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .

Application 4: Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

  • Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of diazine alkaloids, which are two-nitrogen containing compounds found in nature (DNA, RNA, flavors, and fragrances). These compounds have a wide range of pharmacological applications .
  • Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
  • Results or Outcomes : Diazines are reported to exhibit a wide range of activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Application 5: Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]

  • Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of a novel pyrimidine molecule, which has been investigated for its antimicrobial activity .
  • Methods of Application : Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .
  • Results or Outcomes : The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins. The high affinity of the antibacterial protein was proved by its low binding energy (−7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .

Application 6: Synthesis of 2-Anilinopyrimidines

  • Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, which are obtained by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
  • Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
  • Results or Outcomes : The substituents had a significant impact on the course and efficiency of the reaction .

Application 7: Synthesis of Pharmacologically Active Decorated Six-Membered Diazines

  • Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of diazine alkaloids, which are two-nitrogen containing compounds found in nature (DNA, RNA, flavors, and fragrances). These compounds have a wide range of pharmacological applications .
  • Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
  • Results or Outcomes : Diazines are reported to exhibit a wide range of activities including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Application 8: Antimicrobial Activity of 6,6′-Diamino-1,1′,3,3′-tetramethyl-5,5′-(4-chlorobenzylidene)bis[pyrimidine-2,4(1H,3H)-dione]

  • Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of a novel pyrimidine molecule, which has been investigated for its antimicrobial activity .
  • Methods of Application : Computational techniques such as the density functional theory, ADMET evaluation, and molecular docking were applied to elucidate the chemical nature, drug likeness and antibacterial function of the molecule .
  • Results or Outcomes : The investigated molecule demonstrated a high affinity for binding within the active sites of antibacterial and antimalarial proteins. The high affinity of the antibacterial protein was proved by its low binding energy (−7.97 kcal/mol) and a low inhibition constant value (1.43 µM) .

Application 9: Synthesis of 2-Anilinopyrimidines

  • Summary of Application : 5-Chloro-2,4-dimethylpyrimidine is used in the synthesis of 2-anilinopyrimidines, which are obtained by aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .
  • Methods of Application : The specific methods of application for 5-Chloro-2,4-dimethylpyrimidine in this context are not detailed in the source .
  • Results or Outcomes : The substituents had a significant impact on the course and efficiency of the reaction .

properties

IUPAC Name

5-chloro-2,4-dimethylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7ClN2/c1-4-6(7)3-8-5(2)9-4/h3H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEMUHPYWGGVSJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30503973
Record name 5-Chloro-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

142.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Chloro-2,4-dimethylpyrimidine

CAS RN

75712-73-1
Record name 5-Chloro-2,4-dimethylpyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75712-73-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-2,4-dimethylpyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30503973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Chloro-2,4-dimethylpyrimidine
Reactant of Route 2
5-Chloro-2,4-dimethylpyrimidine
Reactant of Route 3
Reactant of Route 3
5-Chloro-2,4-dimethylpyrimidine
Reactant of Route 4
Reactant of Route 4
5-Chloro-2,4-dimethylpyrimidine
Reactant of Route 5
Reactant of Route 5
5-Chloro-2,4-dimethylpyrimidine
Reactant of Route 6
5-Chloro-2,4-dimethylpyrimidine

Citations

For This Compound
3
Citations
LA Reiter - The Journal of Organic Chemistry, 1984 - ACS Publications
" All reactions were run on a 10-mmol scale with a 1.5 molar excess of acetamidine acetate in refluxing dioxane for 24 h except the reaction of 5b which was ran at 80 C. The products …
Number of citations: 26 pubs.acs.org
RE Busby, MA Khan, MR Khan, J Parrick… - Journal of the …, 1980 - pubs.rsc.org
1-Unsubstituted imidazoles and chloroform at 550 C in a flow system give mainly 5-chloropyrimidines, together with 4-chloropyrimidines and chloropyrazines. The effects of methyl …
Number of citations: 9 pubs.rsc.org
Y KONDO, R WATANABE, T SAKAMOTO, H YAMANAK - 1989 - jlc.jst.go.jp
The arylation of 2-, 4-, and 5-halopyrimidines with aryltributylstannanes in the presence of dichl0r0bis-(triphenylphosphine) palladium was investigated with successful results. The …
Number of citations: 0 jlc.jst.go.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.